![molecular formula C12H11N3O B11886678 1-(Quinolin-3-yl)pyrazolidin-3-one CAS No. 88164-55-0](/img/structure/B11886678.png)
1-(Quinolin-3-yl)pyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Quinolin-3-yl)pyrazolidin-3-one is a heterocyclic compound that combines the structural features of quinoline and pyrazolidinone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline moiety is known for its biological activity, while the pyrazolidinone ring adds to the compound’s versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-3-yl)pyrazolidin-3-one typically involves the reaction of quinoline derivatives with pyrazolidinone precursors. One common method includes the condensation of 3-quinolinecarboxaldehyde with hydrazine derivatives under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as indium(III) chloride can be employed to improve reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Quinolin-3-yl)pyrazolidin-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different pyrazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Lead tetraacetate in acetic acid.
Reduction: Hydrogen gas with RANEY® nickel catalyst.
Substitution: Nucleophiles such as hydroxide, alkoxides, and amines.
Major Products Formed:
Oxidation: Pyrazolin-3-one derivatives.
Reduction: Imidazol-4-one derivatives.
Substitution: 1- and 2-substituted pyrazolidin-3-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interaction with biological targets.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(Quinolin-3-yl)pyrazolidin-3-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A nitrogenous base with a benzene ring fused to a pyridine ring.
Pyrazolidinone: A five-membered ring containing two nitrogen atoms and a carbonyl group.
Uniqueness: 1-(Quinolin-3-yl)pyrazolidin-3-one is unique due to its combined structural features of quinoline and pyrazolidinone, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
88164-55-0 |
---|---|
Molekularformel |
C12H11N3O |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
1-quinolin-3-ylpyrazolidin-3-one |
InChI |
InChI=1S/C12H11N3O/c16-12-5-6-15(14-12)10-7-9-3-1-2-4-11(9)13-8-10/h1-4,7-8H,5-6H2,(H,14,16) |
InChI-Schlüssel |
QNZORRWYDCGEJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(NC1=O)C2=CC3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.